4-(1-Ethyl-1,3-dimethylpentyl)phenol

Catalog No.
S963394
CAS No.
186825-36-5
M.F
C15H24O
M. Wt
220.356
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1-Ethyl-1,3-dimethylpentyl)phenol

CAS Number

186825-36-5

Product Name

4-(1-Ethyl-1,3-dimethylpentyl)phenol

IUPAC Name

4-(3,5-dimethylheptan-3-yl)phenol

Molecular Formula

C15H24O

Molecular Weight

220.356

InChI

InChI=1S/C15H24O/c1-5-12(3)11-15(4,6-2)13-7-9-14(16)10-8-13/h7-10,12,16H,5-6,11H2,1-4H3

InChI Key

RYIHVIPUIXFRNI-UHFFFAOYSA-N

SMILES

CCC(C)CC(C)(CC)C1=CC=C(C=C1)O
  • Chemical Properties and Safety

    Several databases such as PubChem [] provide details on the physical and chemical properties of 4-(1-Ethyl-1,3-dimethylpentyl)phenol. This information can be a starting point for researchers to understand its potential behavior in experiments.

  • Structural Similarity

    Since the exact research applications are unknown, scientists might be exploring 4-(1-Ethyl-1,3-dimethylpentyl)phenol due to its structural similarity to other known compounds. For instance, a closely related molecule, 4-(1-Ethyl-1,4-dimethylpentyl)phenol (also known as 4-Nonylphenol 112), has been studied for its presence in environmental samples.

  • Future Research Potential

    Due to the phenol group, 4-(1-Ethyl-1,3-dimethylpentyl)phenol might hold potential for various research areas commonly associated with phenols. Phenols can exhibit a range of properties including acidity, antioxidant activity, and hormonal effects []. These properties have been investigated for various applications in medicine, materials science, and environmental studies.

4-(1-Ethyl-1,3-dimethylpentyl)phenol is an organic compound characterized by its phenolic structure, which includes a phenol ring substituted with a branched alkyl chain. Its molecular formula is C15H24O, and it has a notable presence in various chemical applications due to its unique structure and properties. The compound is often associated with its use in the synthesis of other chemical products and as a potential intermediate in various industrial processes.

Information on the specific mechanism of action of 4-ED3P is not available. However, like other alkylphenols, it may act as an endocrine disruptor by mimicking the structure of natural hormones like estrogen. This can lead to disruption of hormonal balance in organisms, potentially affecting reproduction, development, and other physiological processes [].

The chemical reactivity of 4-(1-Ethyl-1,3-dimethylpentyl)phenol can be attributed to its functional groups. It can undergo several types of reactions:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
  • Reduction: The compound can be reduced to yield alcohols or other reduced forms.
  • Substitution Reactions: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Research on the biological activity of 4-(1-Ethyl-1,3-dimethylpentyl)phenol indicates potential pharmacological properties. Compounds with similar structures have been studied for their effects on various biological systems, including anti-inflammatory and antioxidant activities. The specific biological effects of this compound may vary based on concentration and the biological system involved.

The synthesis of 4-(1-Ethyl-1,3-dimethylpentyl)phenol can be achieved through several methods:

  • Alkylation of Phenol: This method involves the alkylation of phenol with 1-ethyl-1,3-dimethylpentyl bromide using a base like sodium hydroxide.
  • Friedel-Crafts Alkylation: This method employs a Friedel-Crafts reaction where phenol reacts with an alkyl halide in the presence of a Lewis acid catalyst.
  • Direct Hydroxylation: Another approach may involve the direct hydroxylation of an appropriate alkene precursor.

These methods can be optimized for yield and purity through careful control of reaction conditions such as temperature and solvent choice.

4-(1-Ethyl-1,3-dimethylpentyl)phenol finds applications in:

  • Industrial Chemicals: It serves as an intermediate in the synthesis of various industrial chemicals.
  • Additives: The compound may function as an additive in formulations requiring enhanced stability or performance.
  • Research: It is utilized in biochemical research due to its unique structural properties.

Interaction studies involving 4-(1-Ethyl-1,3-dimethylpentyl)phenol focus on its potential interactions with biological macromolecules. These studies help elucidate its mechanism of action and potential therapeutic uses. For instance, investigations into its binding affinity to specific receptors or enzymes could provide insights into its biological relevance.

Several compounds share structural similarities with 4-(1-Ethyl-1,3-dimethylpentyl)phenol. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
4-OctylphenolC14H22OLonger alkyl chain; used as a surfactant
4-(1-Methyl-2-propyl)phenolC15H24OSimilar branching; studied for antimicrobial properties
2-(4-Hydroxyphenyl)-2-methylpropan-2-olC12H18O2Tertiary alcohol; used in pharmaceuticals

Uniqueness of 4-(1-Ethyl-1,3-dimethylpentyl)phenol

The uniqueness of 4-(1-Ethyl-1,3-dimethylpentyl)phenol lies in its specific branching pattern and the presence of a phenolic hydroxyl group, which distinguishes it from other phenolic compounds. This structural configuration may influence its reactivity and biological activity differently compared to similar compounds.

XLogP3

5.7

Wikipedia

4-(1-ethyl-1,3-dimethylpentyl)phenol

Dates

Modify: 2023-08-15

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